molecular formula C15H11ClN6O2 B2653758 2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396680-19-5

2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2653758
CAS RN: 1396680-19-5
M. Wt: 342.74
InChI Key: GMLDQDXVZGGREE-UHFFFAOYSA-N
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Description

The compound “2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. It likely contains a tetrazole ring, which is a type of heterocyclic aromatic compound, and a benzamido group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzamides can generally be synthesized through the reaction of benzoic acids and amines .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

Aryl halides, which this compound appears to contain, can undergo nucleophilic aromatic substitution reactions under certain conditions .

Scientific Research Applications

Antitumor Activity

The synthesis and chemistry of compounds related to "2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide" have been extensively explored for their antitumor properties. For instance, studies have identified compounds with curative activity against leukemia, suggesting potential as prodrug modifications for existing anticancer drugs (Stevens et al., 1984). Further synthetic routes to antitumor drugs like temozolomide highlight the importance of such compounds in developing effective cancer therapies (Wang et al., 1997).

Synthesis and Electrochemical Properties

Research into the facile fabrication of redox-active and electrochromic films demonstrates the utility of related compounds in materials science. These studies show how the electron-withdrawing amide groups can block radical cation delocalization, leading to promising electrochromic and fluorescent properties (Hsiao & Wang, 2016).

Dual Inhibitor Activity

The discovery of dual inhibitors for histone deacetylase (HDAC) and cyclin-dependent kinase (CDK) with potent in vitro and in vivo anticancer activity is another significant application. Compounds exhibiting high antiproliferative activities and the ability to inhibit cell migration provide a promising strategy for malignant tumor treatment (Cheng et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, 2-Chlorobutane, suggests that it may be harmful if swallowed . Always handle chemicals with appropriate safety measures.

Future Directions

While specific future directions for this compound are not available, research into similar compounds has focused on their potential antimicrobial and anticancer activities .

properties

IUPAC Name

2-[4-[(2-chlorobenzoyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN6O2/c16-12-4-2-1-3-11(12)15(24)18-9-5-7-10(8-6-9)22-20-14(13(17)23)19-21-22/h1-8H,(H2,17,23)(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLDQDXVZGGREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide

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